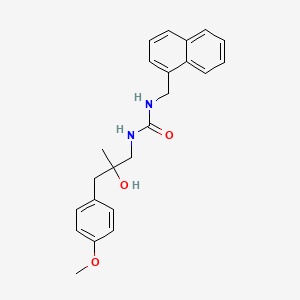
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea , also known as N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide , has garnered attention in recent years due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C23H26N2O3
- Molecular Weight : 378.472 g/mol
- CAS Number : 1396848-06-8
- Structure : The compound features a naphthalene moiety linked to a urea group, which is further substituted with a hydroxylated alkyl chain and a methoxyphenyl group.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives of naphthalene have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that naphthalene derivatives could inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism involved the modulation of the PI3K/Akt signaling pathway, leading to increased apoptosis and reduced cell viability.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Staphylococcus aureus | TBD |
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. Preliminary in vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis.
The proposed mechanism involves the inhibition of reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activity, which is crucial for neuronal survival under stress conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Urea Linkage : Reaction between an isocyanate and an amine derivative.
- Alkylation : Introduction of the hydroxyalkyl side chain through nucleophilic substitution.
- Final Purification : Recrystallization or chromatography to obtain pure product.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
属性
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-23(27,14-17-10-12-20(28-2)13-11-17)16-25-22(26)24-15-19-8-5-7-18-6-3-4-9-21(18)19/h3-13,27H,14-16H2,1-2H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBVRLXNNPLHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













